Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound that belongs to the class of bicyclic hydrocarbons. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of an iodomethyl group and a 4-methylphenyl group in its structure makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic core structure. This reaction can be catalyzed by photochemical methods, allowing for the efficient formation of the desired product . The reaction conditions often include the use of specific solvents and catalysts to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent and high-yield production. The use of advanced purification techniques, such as chromatography, is also essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The bicyclic structure allows for further cycloaddition reactions, expanding its chemical space.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxides or reduced compounds.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of bioactive molecules.
Materials Science: Its bicyclic core can be used to develop new materials with specific properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions.
Industrial Chemistry: It serves as a building block for the synthesis of various industrial chemicals and polymers.
Mechanism of Action
The mechanism of action of Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The bicyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate: This compound shares a similar bicyclic structure but differs in its functional groups and applications.
Bicyclo[2.1.1]hexane Derivatives: Various derivatives of bicyclo[2.1.1]hexane have been synthesized, each with unique properties and applications.
Uniqueness
Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate stands out due to its specific functional groups, which provide versatility in chemical transformations and applications. Its unique structure allows for the exploration of new chemical space and the development of novel bioactive compounds.
Properties
Molecular Formula |
C16H19IO3 |
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Molecular Weight |
386.22 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C16H19IO3/c1-3-19-14(18)16-8-15(9-16,10-17)20-13(16)12-6-4-11(2)5-7-12/h4-7,13H,3,8-10H2,1-2H3 |
InChI Key |
FDKPUDPUXUDACJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CC=C(C=C3)C)CI |
Origin of Product |
United States |
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